molecular formula C16H18N2O4S B3011336 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034324-26-8

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B3011336
CAS No.: 2034324-26-8
M. Wt: 334.39
InChI Key: XNZLJHNBJQCZKF-UHFFFAOYSA-N
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Description

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine core sulfonylated at the 1-position with a 4-methoxyphenyl group and linked via an ether bond to a pyridine ring at the 3-position.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-13-2-4-16(5-3-13)23(19,20)18-11-8-15(12-18)22-14-6-9-17-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLJHNBJQCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Attachment of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

    Coupling with Pyridine: The final step involves the coupling of the pyrrolidine intermediate with a pyridine derivative. This can be achieved through nucleophilic substitution reactions, where the pyrrolidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties. Studies have shown that similar compounds can exhibit significant biological activity, including:

  • Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, potentially inhibiting their activity. This characteristic makes it a candidate for developing drugs targeting specific enzymes involved in disease processes.
  • Receptor Modulation : Compounds with similar structures have been studied for their ability to bind to receptors such as the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport.

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds can display antimicrobial properties. The unique combination of functional groups in 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may enhance its efficacy against various microbial strains .

Neuropharmacology

Given its structural similarities to known neuroactive compounds, this compound is explored for potential applications in treating neurological disorders. The ability to cross the blood-brain barrier could allow it to modulate neurotransmitter systems effectively .

Case Study 1: Enzyme Interaction

A study demonstrated that similar sulfonamide-containing compounds could inhibit specific enzymes linked to cancer proliferation. The mechanism involved binding to the enzyme's active site, leading to decreased enzymatic activity and subsequent reduction in cancer cell growth.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that compounds related to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Differences
Target Compound Pyrrolidine-Pyridine 4-Methoxyphenylsulfonyl ~335 N/A Reference for comparison
Q1 (Hexahydroquinoline derivative) Hexahydroquinoline 4-Chlorophenyl, chloro-pyridine 466–545 268–287 Larger core; chloro substituent(s)
Compound 12 () Fused thiazolo-pyrimidine 4-Methoxyphenyl, triazole ~600 (estimated) N/A Complex fused-ring system
1a () Pyrrolidine-Oxadiazole Phenethyl, 4-pyridyl ~393 N/A Oxadiazole ring; phenethyl substituent
16G () Pyridine-Ethynyl Trifluoromethylphenyl, ethynyl linkage 526 N/A Ethynyl spacer; strong electron-withdrawing group
  • Substituent Effects :
    • 4-Methoxyphenyl (target): Electron-donating methoxy group enhances solubility in polar solvents compared to electron-withdrawing groups (e.g., -Cl, -CF₃).
    • Chlorophenyl (Q1): Increases electrophilicity and may improve membrane permeability but reduces solubility .
    • Trifluoromethyl (16G): Introduces metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

  • Melting Points: Analogs like Q1 exhibit higher melting points (268–287°C) due to rigid hexahydroquinoline cores and chloro substituents, which enhance crystallinity.
  • Molecular Weight: The target (≈335 g/mol) is smaller than hexahydroquinoline derivatives (466–545 g/mol), suggesting better bioavailability under Lipinski’s rules .

Research Implications

  • Drug Design : The target’s pyrrolidine-pyridine scaffold balances conformational flexibility and steric bulk, making it a promising candidate for central nervous system (CNS) targets. In contrast, fused-ring systems () may exhibit higher receptor specificity but poorer pharmacokinetics .
  • SAR Insights : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) could modulate target engagement, as seen in Compound 16G’s enhanced stability .

Biological Activity

The compound 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule that features a pyridine ring and a pyrrolidine ring connected by an ether bond, with a methoxyphenylsulfonyl group attached to the pyrrolidine. This unique structure confers significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 309.34 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H15N3O4SC_{13}H_{15}N_{3}O_{4}S
Molecular Weight309.34 g/mol
StructurePyridine-pyrrolidine linked by ether
Functional GroupsMethoxy, sulfonyl

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition. Additionally, the pyridine and pyrrolidine moieties may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be published.
  • Neurological Effects : Its structural components suggest possible applications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Study 1: Enzyme Interaction

A study on structurally related sulfonamide compounds demonstrated that modifications in the sulfonyl group significantly influenced enzyme binding affinities. The findings suggest that the incorporation of a methoxyphenylsulfonyl moiety could enhance inhibitory potency against target enzymes involved in cancer metabolism .

Study 2: Antimicrobial Activity

Research on pyrrole derivatives indicated that compounds with similar structural features exhibited potent antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of this compound as a candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
4-(Pyrrolidin-1-yl)pyridineLacks methoxyphenylsulfonyl groupDifferent enzyme binding profile
4-(Methoxyphenyl)pyridineNo pyrrolidine ringLimited bioactivity
4-(Pyrrolidin-3-yloxy)pyridineSimilar structure without sulfonyl groupAltered chemical behavior

Q & A

Basic: What synthetic strategies are effective for constructing the pyrrolidine-oxypyridine core of this compound?

The pyrrolidine-oxypyridine scaffold can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product after 3 hours . Key steps include:

  • Condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine to form a hydrazone intermediate.
  • Oxidative ring closure using NaOCl, avoiding toxic reagents like Cr(VI) or DDQ.
  • Purification via alumina plug filtration to isolate the heterocyclic product .

Table 1: Reaction Optimization for Oxidative Cyclization

OxidantSolventTime (h)Yield (%)Purity Method
NaOClEthanol373Alumina filtration

Advanced: How can enantioselective synthesis of the pyrrolidine ring be achieved?

Enantioselective desymmetrization of pyrrolidine precursors via Heck–Matsuda arylation is a robust method. For example:

  • Use chiral Pd catalysts to induce asymmetry in N-protected 2,5-dihydro-1H-pyrroles.
  • Achieve enantiomeric excess (ee) >90% using Daicel Chiralpak® columns (SFC/HPLC) for analysis .
  • Key parameters:
    • Substrate: 1-((2-nitrophenyl)sulfonyl)pyrrolidin-2-one.
    • Reaction conditions: 48% yield, 24.2 min retention time for minor enantiomer .

Basic: What analytical techniques validate the structure and purity of this compound?

  • 1H/13C NMR : Assign methoxy (δ ~3.84 ppm) and sulfonyl groups (δ ~157 ppm for SO2) .
  • HRMS : Confirm molecular ion [M+H]+ with <0.1 ppm error (e.g., m/z 334.1553 observed vs. 334.1556 calculated) .
  • Chiral Chromatography : SFC with Chiralpak® IC or IB columns resolves enantiomers (e.g., Δtr = 1.6 min) .

Advanced: How do competing side reactions during sulfonylation impact yield?

Sulfonylation of pyrrolidine intermediates may produce regioisomers or over-sulfonylated byproducts. Mitigation strategies:

  • Temperature Control : Reactions at 0–25°C reduce electrophilic overactivation of the sulfonyl group .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or nitrobenzene sulfonamides to block undesired sites .
  • Workup : Aqueous extraction (NaHCO3) removes unreacted sulfonyl chlorides .

Basic: What solvents and conditions optimize the methoxy group stability?

  • Solvent : Ethanol or dichloromethane (DCM) minimizes demethylation under acidic/basic conditions .
  • pH : Neutral to slightly acidic (pH 5–7) prevents hydrolysis of the methoxy group during synthesis .

Advanced: What in vitro assays evaluate biological activity of this compound?

  • Kinase Inhibition : Screen against PI3Kα (e.g., Alpelisib combinations ).
  • Cellular Uptake : Radiolabeled analogs (e.g., 3H or 14C) track intracellular distribution .
  • Metabolic Stability : Microsomal assays (human liver microsomes) assess CYP450-mediated degradation .

Basic: How is the sulfonyl group introduced into the pyrrolidine ring?

  • Step 1 : React pyrrolidine with 4-methoxyphenylsulfonyl chloride in DCM/NaOH.
  • Step 2 : Stir at 0°C for 2 hours, followed by aqueous workup to isolate the sulfonamide .
  • Yield : 84–91% for analogous sulfonylpiperidine derivatives .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or Schrödinger QikProp to estimate LogP (~2.5), solubility (<10 µM), and CYP inhibition .
  • Docking Studies : Glide SP docking into PI3Kα (PDB: 4JPS) identifies key interactions with Val851 and Lys802 .

Basic: What safety protocols are critical during synthesis?

  • Handling Sulfonyl Chlorides : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects .
  • Waste Disposal : Neutralize NaOCl with sodium thiosulfate before disposal .

Advanced: How does stereochemistry influence biological target binding?

The (R)-configuration at pyrrolidine C3 enhances binding to hydrophobic pockets in kinase ATP sites. For example:

  • (R)-enantiomers of sulfonylated pyrrolidines show 5–10x higher IC50 than (S)-counterparts in PI3Kα assays .

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